(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione
Description
The compound "(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with a 3-bromophenyl group at position 5, a 2-(diethylamino)ethyl chain at position 1, and a hydroxymethylidene moiety linked to a 2,4-dimethylthiazole ring at position 2.
Properties
Molecular Formula |
C22H26BrN3O3S |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H26BrN3O3S/c1-5-25(6-2)10-11-26-18(15-8-7-9-16(23)12-15)17(20(28)22(26)29)19(27)21-13(3)24-14(4)30-21/h7-9,12,18,28H,5-6,10-11H2,1-4H3 |
InChI Key |
JSRZSLXARGOZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a phenyl ring, followed by the introduction of the diethylaminoethyl group through nucleophilic substitution. The thiazolyl group is then added via a condensation reaction, and the final product is obtained through cyclization and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues of Pyrrolidine-2,3-dione Derivatives
The pyrrolidine-2,3-dione scaffold is prevalent in bioactive molecules. Key structural analogs include:
Table 1: Structural and Functional Comparison of Pyrrolidine-2,3-dione Derivatives
Key Observations:
The diethylaminoethyl side chain likely increases solubility relative to morpholinopropyl or methylamino substituents (–7), which could influence bioavailability .
Synthetic Pathways :
- Analogous compounds (e.g., ) are synthesized via condensation of pyrrolidine-2,3-dione precursors with amines, suggesting the target compound may follow a similar route .
- Thiazole ring incorporation (target compound) might involve coupling reactions akin to those in , where heterocyclic systems are built via DMF-mediated condensations .
Potential Therapeutic Applications: Piroxicam analogs () demonstrate anti-HIV activity (EC₅₀ 20–25 µM), suggesting the pyrrolidine-2,3-dione scaffold is compatible with antiviral design . The thiazole moiety in the target compound resembles bioactive heterocycles in antitumor agents (e.g., lankacidin C in ), though direct evidence is lacking .
Physicochemical and Pharmacokinetic Considerations
- Electronic Effects : The electron-withdrawing bromine atom in the 3-bromophenyl group may stabilize the molecule’s charge distribution, contrasting with the electron-donating methoxy groups in .
- Hydrogen Bonding : Analogous compounds (e.g., ) utilize N–H···O/S interactions for crystal packing, suggesting the target compound’s hydroxymethylidene group could participate in similar intermolecular bonding, affecting crystallinity or stability .
Biological Activity
The compound (4E)-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)(hydroxy)methylidene]pyrrolidine-2,3-dione is a synthetic organic molecule with a complex structure that has garnered interest in various fields, particularly in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with various functional groups, including a bromophenyl moiety and a thiazole derivative. The presence of these groups contributes to its unique chemical reactivity and potential biological interactions.
Molecular Formula and Weight
- Molecular Formula : C24H27BrN2O3S
- Molecular Weight : 485.35 g/mol
Structural Characteristics
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Central structural component |
| Bromophenyl Group | Enhances lipophilicity and biological activity |
| Thiazole Moiety | Imparts additional pharmacological properties |
Antitumor Activity
Recent studies have indicated that compounds containing thiazole derivatives exhibit broad-spectrum antitumor activity. The thiazole moiety in this compound may interact with various biological targets involved in cancer progression. For example, benzothiazoles have been shown to inhibit tumor cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth and survival.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, affecting oxidative stress responses.
Pharmacological Studies
Research has highlighted the potential of this compound in various pharmacological contexts:
- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of thiazole-containing compounds demonstrated significant antitumor effects in vitro. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against these cells .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of specific kinases involved in cancer signaling pathways. The results indicated that the compound effectively inhibited these kinases, leading to reduced cell viability in treated cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
